molecular formula C20H18ClN7O2S B3414251 1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946315-11-3

1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B3414251
CAS No.: 946315-11-3
M. Wt: 455.9 g/mol
InChI Key: SBOCAOLZCXWWOI-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a piperazine moiety and a 2-chlorobenzenesulfonyl substituent. The triazolo-pyrimidine scaffold is structurally analogous to purine bases, making it a candidate for targeting enzymes such as phosphodiesterases (PDEs) or kinases . The 2-chlorobenzenesulfonyl group enhances electronic interactions with biological targets due to its electron-withdrawing properties, while the phenyl group on the triazole ring contributes to hydrophobic binding .

Properties

IUPAC Name

7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN7O2S/c21-16-8-4-5-9-17(16)31(29,30)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOCAOLZCXWWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of HMS3524L20 are largely determined by its interactions with various biomolecules. The compound has been shown to exhibit antiproliferative activity, suggesting that it interacts with key enzymes and proteins involved in cell proliferation

Cellular Effects

HMS3524L20 has been shown to have significant effects on various types of cells. In particular, it has demonstrated potent antiproliferative activity against several cancer cell lines This suggests that HMS3524L20 influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given its antiproliferative activity, it is likely that HMS3524L20 exerts its effects at the molecular level through interactions with key biomolecules involved in cell proliferation. These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

The compound 1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN6O2SC_{18}H_{19}ClN_{6}O_{2}S, with a molecular weight of approximately 396.90 g/mol. The structure includes a piperazine ring, a chlorobenzenesulfonyl group, and a triazolopyrimidine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to This compound . For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Urease : Involved in urea metabolism.

Inhibitory activity against these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The IC50 values for some synthesized derivatives were reported as follows:

Compound IDIC50 (µM)Enzyme Target
7l2.14 ± 0.003AChE
7m0.63 ± 0.001Urease

These results indicate that modifications in the chemical structure can enhance biological efficacy .

Other Pharmacological Activities

Beyond antibacterial and enzyme inhibition, compounds related to this structure have been investigated for additional therapeutic effects:

  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Hypoglycemic Effects : Certain piperazine derivatives have shown promise in controlling blood glucose levels .

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

A study synthesized various piperazine derivatives and evaluated their biological activities. Among them, several compounds demonstrated significant antibacterial and enzyme inhibitory properties. The docking studies indicated strong binding interactions with target proteins, suggesting potential mechanisms of action .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding the SAR of compounds similar to This compound . By modifying functional groups on the piperazine ring or the sulfonyl moiety, researchers identified key structural features that enhance biological activity .

Scientific Research Applications

Cancer Treatment

The compound has shown promising results in preclinical studies targeting various cancer types. Notably, it has been evaluated for its efficacy against several human cancer cell lines:

  • Cell Line Efficacy : The compound was tested against HT29 (colon), A2780 (ovarian), and MCF-7 (breast) cancer cell lines. It demonstrated significant cytotoxic effects, with some analogues exhibiting growth inhibition values as low as 3.1 µM against MCF-7 cells and 11 µM against U87 glioblastoma cells .
Cell Line GI50 Values (µM)
MCF-73.1
U8711
A2780Not specified
HT29Not specified

These findings suggest that modifications to the phenylacetamide moiety can enhance the compound's anticancer activity. For instance, the introduction of sterically bulky groups improved cytotoxicity against pancreatic cancer cell lines such as BxPC-3 and AsPC-1 .

Neurological Disorders

The compound's mechanism of action involves modulation of ion channels, particularly KCNQ potassium channels. This is critical for developing treatments for neurological disorders such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Multiple Sclerosis

Research indicates that derivatives of this compound can act as potent openers of KCNQ channels, which are implicated in neuronal excitability and synaptic transmission . Enhancing the pharmacological profile of these compounds could lead to improved therapeutic options for patients suffering from neurodegenerative diseases.

Mechanistic Insights

The structure of 1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine allows for interactions with specific protein targets. For example:

  • S100A2-p53 Interaction : The compound has been identified as an inhibitor of the S100A2–p53 protein-protein interaction, which is crucial in tumor suppression and cancer progression . This highlights its potential role in modulating pathways associated with tumor growth and metastasis.

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

2-((3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CID 941991-29-3) Key Differences:

  • Substituent at position 7: A sulfanyl-ethanone group replaces the sulfonyl-piperazine in the target compound.
  • Triazole substituent: A 4-chlorobenzyl group instead of a phenyl group.

5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Key Differences :
  • Core structure: Pyrazolo-pyrimidinone vs. triazolo-pyrimidine.
  • Piperazine modification: Deuterated methyl group at the piperazine nitrogen.

Pyrazolo-Pyrimidinones

Compounds like MK76 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) share a pyrazolo-pyrimidine backbone but lack the triazole ring and sulfonyl-piperazine group . The trifluoromethyl and nitro groups in MK76 enhance lipophilicity and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.

Functional and Pharmacological Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Target
Target Compound Triazolo-pyrimidine 2-Chlorobenzenesulfonyl, phenyl ~480 (estimated) PDEs, kinases
CID 941991-29-3 Triazolo-pyrimidine 4-Chlorobenzyl, sulfanyl-ethanone 546.03 Kinases, PDEs
MK76 Pyrazolo-pyrimidinone 3,5-Bis(trifluoromethyl)phenyl, 4-nitrophenyl 484.24 PDE5, inflammatory targets
Deuterated PDE Inhibitor Pyrazolo-pyrimidinone Ethoxy-phenyl, deuterated methyl-piperazine ~520 (estimated) PDE5
  • Binding Affinity : The target compound’s sulfonyl group may form stronger hydrogen bonds compared to sulfanyl or pyrazolo derivatives, improving target engagement .
  • Metabolic Stability : The absence of deuterium in the target compound’s piperazine suggests faster hepatic metabolism than deuterated analogs .

Research Findings and Limitations

  • Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidinone: Triazolo derivatives exhibit higher rigidity, which may improve selectivity but reduce synthetic accessibility compared to pyrazolo analogs .
  • Gaps in Data: No direct activity data for the target compound is available in the provided evidence. Predictions are based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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